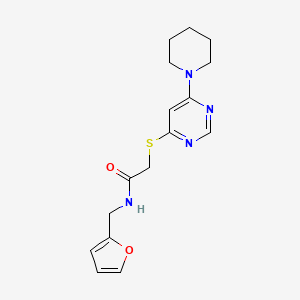
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, commonly known as FMP, is a novel compound with potential applications in scientific research. FMP is a small molecule inhibitor that selectively targets a specific protein in the human body, making it a promising candidate for drug development.
Wirkmechanismus
FMP selectively targets a specific protein in the human body, which is involved in several cellular processes, including cell growth and proliferation. FMP binds to the protein and inhibits its activity, leading to a decrease in cell growth and proliferation. The exact mechanism of action of FMP is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, FMP has been shown to have antioxidant properties, which could be useful in the treatment of diseases associated with oxidative stress. FMP has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMP in lab experiments is its specificity. FMP selectively targets a specific protein, which reduces the risk of off-target effects. Additionally, FMP has been shown to have low toxicity, which makes it a safer alternative to other compounds. One limitation of using FMP in lab experiments is its low yield. The yield of FMP is typically around 40-50%, which could limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for FMP research. One direction is the development of FMP derivatives with improved potency and selectivity. Another direction is the investigation of FMP's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, the mechanism of action of FMP is still being studied, and further research could lead to a better understanding of its effects on cellular processes.
Synthesemethoden
The synthesis of FMP involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for FMP synthesis are furan-2-carbaldehyde and 6-(piperidin-1-yl)pyrimidin-4-amine. The intermediate compounds are prepared through a series of chemical reactions, including condensation, reduction, and protection. The final coupling reaction is carried out using thioacetic acid and a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). The yield of FMP is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
FMP has been shown to have potential applications in scientific research, particularly in the field of cancer research. The protein targeted by FMP is overexpressed in several types of cancer, including breast, lung, and colon cancer. FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, FMP has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(17-10-13-5-4-8-22-13)11-23-16-9-14(18-12-19-16)20-6-2-1-3-7-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTOGEMAMBAUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)



![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)
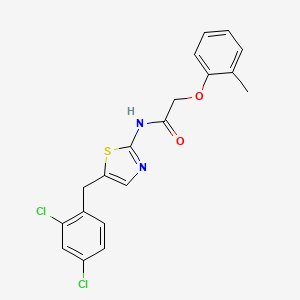
![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)
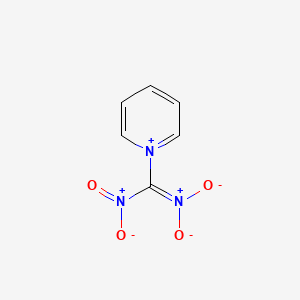
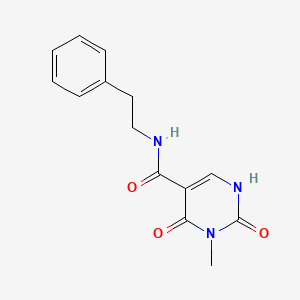
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909193.png)
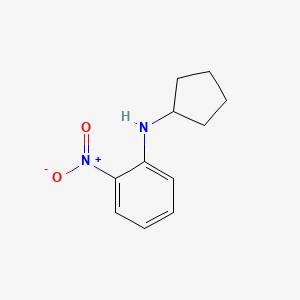
![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)